![molecular formula C52H52P4Pd+4 B12359054 Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
Bis[1,2-bis(diphenylphosphino)ethane]-palladium
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Overview
Description
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): is an organometallic compound widely used as a catalyst in various organic reactions. It is known for its high catalytic activity, selectivity, and stability, making it a versatile tool in the synthesis of complex organic compounds. The compound has the molecular formula C52H48P4Pd and a molecular weight of 903.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with palladium(II) chloride in the presence of a reducing agent such as sodium borohydride or hydrazine . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions are common, where the diphenylphosphino groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various ligands such as phosphines , amines , and carbenes can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .
Scientific Research Applications
Catalytic Applications
Organic Synthesis
Pd(dppe)₂ is primarily utilized as a catalyst in organic synthesis reactions. It facilitates various transformations, including:
- Allylic Substitution Reactions : This compound is recognized for its efficacy in catalyzing allylic substitutions, which are crucial for the formation of carbon-carbon bonds in organic compounds. Its ability to stabilize the transition state enhances reaction rates significantly .
- Carbonylation Reactions : The compound also plays a vital role in carbonylation processes, allowing the introduction of carbonyl groups into organic molecules. This application is particularly useful in the synthesis of pharmaceuticals and fine chemicals .
Table 1: Key Catalytic Reactions Involving Pd(dppe)₂
Biological Applications
Antitumor Activity
Research has indicated that palladium complexes, including those with bis[1,2-bis(diphenylphosphino)ethane], exhibit potential antitumor activity. Studies have synthesized various palladium(II) complexes with this ligand and evaluated their efficacy against cancer cell lines:
- In vitro Studies : Certain complexes demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Notably, some complexes displayed significant antiproliferative effects compared to traditional chemotherapeutics like cisplatin .
- Mechanistic Insights : Mechanistic studies suggest that these complexes may induce cell cycle arrest and promote apoptosis through DNA interactions and reactive oxygen species generation .
Coordination Chemistry
The coordination chemistry of bis[1,2-bis(diphenylphosphino)ethane]-palladium is notable for its ability to form stable complexes with various metals:
- Metal Complex Formation : Pd(dppe)₂ can coordinate with different metal centers, enhancing the reactivity and stability of metal-ligand complexes. This property is exploited in the design of new catalysts and materials for industrial applications .
- Synthesis of Novel Complexes : Researchers have developed new metal complexes using Pd(dppe)₂ as a ligand, leading to the discovery of compounds with unique catalytic properties or biological activities .
Industrial Applications
Due to its effectiveness as a catalyst, this compound finds applications in:
- Pharmaceutical Industry : It is employed in the synthesis of complex organic molecules used in drug development.
- Fine Chemicals Production : The compound aids in the production of high-value chemicals through various catalytic processes.
Case Studies
Several case studies highlight the diverse applications of this compound:
- Synthesis of Fullerene-Pyrrole Complexes : Research demonstrated the use of Pd(dppe)₂ for synthesizing fullerene-pyrrole metal complexes, showcasing its versatility beyond traditional organic reactions .
- Development of Anticancer Agents : A study synthesized palladium(II) complexes with this ligand and evaluated their anticancer properties against murine leukemia models, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Comparison: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to Bis(triphenylphosphine)palladium(0), it offers better performance in certain cross-coupling reactions. Bis(diphenylphosphino)ferrocene palladium(0) and Tetrakis(triphenylphosphine)palladium(0) are also effective catalysts but may differ in their reactivity and selectivity profiles .
Biological Activity
Bis[1,2-bis(diphenylphosphino)ethane]-palladium, commonly referred to as Pd(dppe)₂, is an organometallic complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its bidentate dppe ligand, which enhances the stability and reactivity of the palladium center. This article delves into the biological activities associated with Pd(dppe)₂, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₅₂H₄₈P₄Pd
- Molecular Weight : 903.25 g/mol
- Appearance : Light yellow to brown solid
- Melting Point : 219-225 °C
- Purity : ≥97.0%
The biological activity of Pd(dppe)₂ is primarily linked to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- Cell Cycle Arrest : Studies have shown that Pd complexes can cause cell cycle arrest at the S phase, inhibiting DNA synthesis and leading to cell death .
- Reactive Oxygen Species (ROS) Generation : The complex promotes excessive ROS production, which damages cellular components such as mitochondria and DNA .
- Interaction with Biomolecules : Pd(dppe)₂ exhibits significant interactions with DNA and human serum albumin (HSA), influencing its pharmacokinetics and efficacy .
Biological Activity in Cancer Models
Several studies have investigated the anticancer effects of Pd(dppe)₂ against various cancer cell lines:
Cancer Cell Line | Type | Response to Pd(dppe)₂ |
---|---|---|
MCF-7 | Breast Cancer | Induced apoptosis |
A549 | Lung Cancer | Cytotoxic effects observed |
HCT116 | Colon Cancer | Cell cycle arrest and ROS generation |
DU145 | Prostate Cancer | Significant antiproliferative activity |
BEAS-2B | Normal Bronchial | Minimal cytotoxicity observed |
In a comparative study, the cationic Pd(dppe) complex exhibited stronger antiproliferative effects than traditional chemotherapeutics like cisplatin .
Case Studies
- MCF-7 Breast Cancer Cells :
- HCT116 Colon Cancer Cells :
-
In Vivo Studies :
- While in vitro studies have shown promising results, in vivo tests on murine leukemia models indicated limited antitumor activity for certain Pd complexes containing dppe ligands. This suggests that while these complexes are effective in vitro, their efficacy may vary in living organisms due to factors like metabolism and biodistribution .
Properties
Molecular Formula |
C52H52P4Pd+4 |
---|---|
Molecular Weight |
907.3 g/mol |
IUPAC Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4 |
InChI Key |
FAFGMAGIYHHRKN-UHFFFAOYSA-R |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
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